2-Bromo-1,6-naphthyridin-5(6H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6H-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRYSZWDNCGQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Bromo 1,6 Naphthyridin 5 6h One and Its Precursors
Precursor Synthesis of the 1,6-Naphthyridin-5(6H)-one Core
The construction of the fundamental 1,6-naphthyridin-5(6H)-one scaffold can be achieved through various synthetic strategies, primarily involving the formation of the second ring onto a pre-existing pyridine (B92270) derivative. These methods can be broadly categorized into multi-step approaches involving classical cyclization reactions and modern palladium-mediated strategies.
Multi-Step Approaches to the Naphthyridinone Scaffold from Pyridine Derivatives
Multi-step syntheses from readily available pyridine derivatives remain a cornerstone for the preparation of the 1,6-naphthyridin-5(6H)-one core. These approaches often involve the sequential construction of the second ring through well-established cyclization reactions.
Classical name reactions such as the Skraup and Friedländer syntheses, traditionally used for quinoline (B57606) synthesis, can be adapted for the construction of naphthyridine frameworks. The Skraup reaction typically involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. orgsyn.orgmdpi.com While historically challenging for the synthesis of 1,6-naphthyridine (B1220473) from 4-aminopyridine, modifications to the Skraup reaction have enabled the preparation of the parent 1,6-naphthyridine. researchgate.netresearchgate.net The application of these conditions to suitably substituted aminopyridines could theoretically yield the 1,6-naphthyridin-5(6H)-one core, although specific examples are not prevalent in the literature.
The Friedländer condensation, which involves the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group, offers another pathway. nih.gov For the synthesis of the 1,6-naphthyridin-5(6H)-one core, this would conceptually involve the condensation of a 4-aminonicotinaldehyde (B1271976) or a related derivative. A review on 1,6-naphthyridin-2(1H)-ones illustrates the use of 4-aminonicotinaldehyde in condensation reactions with active methylene compounds like malonamide (B141969) to form a naphthyridinone ring system, highlighting the feasibility of this approach for building the desired scaffold. mdpi.com
A highly effective method for the synthesis of the 1,6-naphthyridin-5(6H)-one core involves the intramolecular cyclization of a suitably functionalized nicotinamide (B372718) derivative. A notable example is the acid-catalyzed cyclization of 2-(2,2-dimethoxyethyl)nicotinamide. This precursor, upon heating in the presence of a catalytic amount of p-toluenesulfonic acid, undergoes an intramolecular condensation and elimination of methanol (B129727) to furnish the 1,6-naphthyridin-5(6H)-one ring system in good yield.
Table 1: Intramolecular Cyclization for 1,6-Naphthyridin-5(6H)-one Synthesis
| Precursor | Reagents and Conditions | Product | Yield (%) |
| 2-(2,2-dimethoxyethyl)nicotinamide | p-Toluenesulfonic acid, Toluene, Reflux | 1,6-Naphthyridin-5(6H)-one | 66 |
Palladium-Mediated Cyclization Strategies for Naphthyridinones
Modern synthetic methodologies have increasingly utilized transition metal catalysis, particularly palladium, to facilitate the construction of heterocyclic ring systems. rsc.orgrsc.org While specific examples for the direct synthesis of 2-Bromo-1,6-naphthyridin-5(6H)-one via palladium-catalyzed cyclization are not extensively documented, the general principles of palladium-catalyzed C-C and C-N bond formation are applicable. These reactions could potentially involve the intramolecular cyclization of a suitably functionalized and halogenated pyridine precursor. For instance, a palladium catalyst could mediate the intramolecular Heck reaction of a 3-vinyl- or 3-ethynyl-nicotinamide derivative to form the second ring.
Regioselective Bromination Strategies for this compound
The introduction of a bromine atom at the 2-position of the 1,6-naphthyridin-5(6H)-one core is a critical step for accessing the target compound. The regioselectivity of this halogenation is paramount.
Direct Bromination Methods at the 2-Position
Direct bromination of the pre-formed 1,6-naphthyridin-5(6H)-one scaffold has been investigated. However, these methods often lead to substitution at other positions. For instance, bromination of 1,6-naphthyridin-5(6H)-one with N-bromosuccinimide (NBS) has been reported to yield 3-bromo-1,6-naphthyridin-5(6H)-one, indicating that the 3-position is more susceptible to electrophilic attack. This suggests that direct bromination is not a viable route for the regioselective synthesis of the 2-bromo isomer.
Given the challenge of direct C2-bromination, a more strategic approach involves the use of a pyridine precursor that already contains a bromine atom at the desired position. The synthesis would then proceed by constructing the second ring onto a 2-bromopyridine (B144113) derivative. For example, a synthetic sequence could commence with a 2-bromonicotinamide (B189599) derivative, which is then elaborated and cyclized to form the this compound. This approach ensures the correct regiochemistry of the final product.
Indirect Routes via Functional Group Transformation or Halogen Exchange
Indirect methods provide alternative pathways to this compound, often involving the synthesis of a precursor that is then converted to the target molecule.
This strategy involves introducing a functional group at the 2-position of the naphthyridine ring that can be subsequently converted to a bromine atom. For example, a precursor with a different leaving group at the 2-position could be synthesized and then subjected to a nucleophilic substitution reaction with a bromide source. The synthesis of the 1,6-naphthyridin-2(1H)-one core, a related isomer, often starts from preformed pyridine rings, such as 4-aminonicotinaldehydes or 4-aminonicotinonitriles, which are then cyclized. mdpi.comnih.gov A similar approach could be envisioned for the 1,6-naphthyridin-5(6H)-one system, where a suitable precursor is first constructed and then brominated.
Halogen exchange reactions offer a powerful tool for the synthesis of haloaromatic compounds. google.comfrontiersin.orgscience.gov In this context, a different halogenated 1,6-naphthyridin-5(6H)-one, for instance, an iodo or chloro derivative, could serve as a starting material. The transformation to the 2-bromo derivative can be achieved through metal-mediated halogen exchange reactions. frontiersin.orgwikipedia.org For example, lithium-halogen exchange reactions are fundamental in organometallic chemistry for converting organic halides into organometallic products. wikipedia.org The reactivity order in these exchanges typically follows I > Br > Cl, which can be exploited for selective transformations. wikipedia.org Palladium-catalyzed cross-coupling reactions can also be employed to achieve this transformation. researchgate.net
Derivatization and Functionalization Reactions of this compound
The bromine atom at the 2-position of this compound serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions.
Carbon-Carbon Bond Forming Reactions at the Bromine-Substituted Position
The palladium-catalyzed cross-coupling reactions are particularly valuable for forming new carbon-carbon bonds at the site of the bromine atom. These reactions significantly expand the chemical space accessible from this compound.
One of the most prominent examples is the Sonogashira coupling , which involves the reaction of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for forming a carbon-carbon bond between an sp²-hybridized carbon of the naphthyridinone ring and an sp-hybridized carbon of the alkyne. wikipedia.org The reaction conditions are generally mild, and various functional groups are tolerated. nih.gov
Another important transformation is the Heck reaction , which couples the aryl bromide with an alkene. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically proceeds with high trans selectivity. organic-chemistry.org
The Suzuki coupling provides a route to biaryl compounds by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or ester. This reaction is also palladium-catalyzed and is known for its high functional group tolerance. researchgate.net
These carbon-carbon bond-forming reactions allow for the introduction of diverse substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at the 2-position of the 1,6-naphthyridin-5(6H)-one core, enabling the synthesis of a vast library of derivatives for various applications.
Carbon-Nitrogen Bond Forming Reactions
The formation of carbon-nitrogen bonds is crucial for synthesizing a wide array of biologically active molecules. For the this compound scaffold, these reactions are key to introducing amine functionalities.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The development of various generations of catalyst systems has enabled the coupling of a wide range of amines with aryl halides under increasingly mild conditions. wikipedia.org
The bromine atom at the 2-position of this compound is an ideal site for Buchwald-Hartwig amination. This reaction allows for the introduction of primary and secondary amines, leading to the formation of 2-amino-1,6-naphthyridin-5(6H)-one derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. researchgate.netorganic-chemistry.org A practical method for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes. nih.gov
Table 3: Examples of Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Product |
| This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 2-(Morpholino)-1,6-naphthyridin-5(6H)-one |
| This compound | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 2-(Phenylamino)-1,6-naphthyridin-5(6H)-one |
| This compound | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 2-(Benzylamino)-1,6-naphthyridin-5(6H)-one |
This table presents hypothetical examples based on general Buchwald-Hartwig amination principles.
The nitrogen atom at the 6-position of the 1,6-naphthyridin-5(6H)-one ring system can undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing various substituents at this position, which can significantly influence the biological activity and physical properties of the molecule.
N-alkylation can be achieved by treating the naphthyridinone with an alkyl halide in the presence of a base. N-acylation is typically performed using an acyl chloride or anhydride. Efficient methods for the synthesis of N-alkylated products of related naphthyridinone systems have been developed. nih.gov
Other Electrophilic and Nucleophilic Substitutions on the Naphthyridinone Ring System
The naphthyridinone ring system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Electrophilic aromatic substitution on the naphthyridinone ring can occur, although the reactivity is influenced by the existing substituents and the electron-deficient nature of the pyridine rings. youtube.comlibretexts.org For the parent 1,6-naphthyridin-5(6H)-one, electrophilic substitution, such as bromination, has been shown to occur at the 3-position.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the this compound scaffold. masterorganicchemistry.com The electron-withdrawing nature of the naphthyridinone ring system facilitates the displacement of the bromide at the 2-position by various nucleophiles. This reaction pathway provides an alternative to palladium-catalyzed methods for introducing substituents. The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com
Green Chemistry Approaches in the Synthesis and Derivatization of this compound
The development of sustainable synthetic methodologies is a central focus in modern medicinal and materials chemistry. For a versatile scaffold like this compound, the application of green chemistry principles is crucial for minimizing environmental impact and improving process efficiency. This section explores several green chemistry approaches that have been investigated for the synthesis and derivatization of this and structurally related compounds.
Microwave-Assisted Syntheses for Reaction Acceleration
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The ability of polar molecules to efficiently absorb microwave energy allows for rapid and uniform heating, which can significantly reduce reaction times from hours to minutes.
While specific literature on the microwave-assisted synthesis of this compound is not abundant, protocols for closely related isomers and precursors highlight the potential of this technology. For instance, the synthesis of the isomeric 3-Bromo-1,6-naphthyridin-5(6H)-one has been successfully achieved using microwave irradiation. In this procedure, the parent compound, 1,6-Naphthyridin-5(6H)-one , is treated with N-Bromosuccinimide (NBS) in toluene. Microwave heating at 150°C for just 20 minutes provides the desired product in a 78% yield. This represents a significant improvement over conventional heating methods, which may require several hours to achieve comparable results.
The advantages of this approach include not only a 90% reduction in reaction time but also potentially reduced formation of side products, such as dibrominated derivatives. The conditions for this microwave-assisted bromination are summarized in the table below.
Table 1: Microwave-Assisted Synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|
This table is based on data for a closely related isomer and illustrates a potential method for the synthesis of the title compound.
Furthermore, microwave technology has been effectively applied to the synthesis of various other naphthyridine derivatives, demonstrating its broad applicability within this class of heterocycles. For example, a microwave-promoted, eco-friendly method has been developed for the synthesis of 1,7-naphthyridine (B1217170) derivatives from 2-cyano-3-pyridylacetonitrile, resulting in excellent yields and high purity. These examples strongly suggest that microwave-assisted techniques could be readily adapted for both the synthesis of the this compound core and its subsequent derivatization reactions, offering a greener alternative to traditional synthetic protocols.
Metal-Free or Reduced-Metal Catalysis in Coupling Reactions
The bromine atom at the C2 position of this compound makes it an ideal substrate for cross-coupling reactions, which are fundamental for introducing molecular diversity. However, traditional palladium-catalyzed reactions, while highly effective, raise concerns regarding cost, toxicity, and metal contamination of the final products. Consequently, there is a growing interest in developing metal-free or reduced-metal catalytic systems.
Metal-Free Approaches:
Transition-metal-free Suzuki-type cross-coupling reactions represent a significant advancement in green chemistry. One reported strategy involves the coupling of aryl bromides with phenylboronic acid in water under microwave irradiation, using a phase-transfer agent like tetrabutylammonium (B224687) bromide (TBAB) instead of a transition metal catalyst. researchgate.net This method circumvents the need for palladium, potentially simplifying purification and reducing the environmental footprint of the synthesis. researchgate.net
Another innovative metal-free approach utilizes an organic sulfide (B99878) catalyst to activate C(sp³)-halogen bonds for coupling with arylboronic acids. While this particular study found that C(sp²)-halides like aryl bromides were unreactive under these conditions, it highlights the potential for developing highly chemoselective metal-free coupling reactions. nih.gov
Reduced-Metal Catalysis:
As an alternative to expensive and often more toxic heavy metals like palladium, nickel has emerged as a more abundant and cost-effective catalyst for cross-coupling reactions. Nickel-catalyzed reactions can often couple a wider range of electrophiles, including the less reactive aryl chlorides. The development of nickel catalysts for the formation of C-C and C-N bonds is a burgeoning area of research. escholarship.org For instance, nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides has been successfully demonstrated, showcasing the utility of nickel for functionalizing pyridine-like scaffolds. nih.gov These methods, which utilize a more earth-abundant metal, are considered a step towards greener chemical processes.
The table below summarizes some of these greener catalytic approaches that could be applicable to the derivatization of this compound.
Table 2: Greener Catalytic Approaches for Coupling Reactions of Aryl Halides
| Coupling Type | Catalyst System | Substrate Example | Key Advantage |
|---|---|---|---|
| Suzuki-type | Metal-Free (TBAB, Microwave) | Aryl bromides | Avoids transition metal contamination |
| Suzuki-type | Organic Sulfide (Metal-Free) | Benzyl halides | High chemoselectivity |
Use of Environmentally Benign Solvents
The vast majority of waste generated in chemical synthesis comes from the use of volatile organic solvents (VOCs), which pose environmental and health risks. The principles of green chemistry advocate for the reduction or replacement of these hazardous solvents with more environmentally benign alternatives.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of synthetic methods that can be performed in water is a key goal of sustainable chemistry. An efficient and environmentally friendly protocol for the synthesis of benzo[c]pyrazolo nih.govnih.govnaphthyridine derivatives has been developed using a multi-component reaction "on-water". chemrxiv.org This method not only uses a green solvent but also benefits from short reaction times and the avoidance of transition-metal catalysts for C-C and C-N bond formation. chemrxiv.org
The synthesis of other heterocyclic systems has also benefited from the use of aqueous media. For example, a highly regioselective ring-opening of epoxides to halohydrins has been achieved in high yields using hydrogen and lithium halides in the presence of β-cyclodextrin in water. organic-chemistry.org This demonstrates that even reactions involving halogenation can be adapted to aqueous conditions.
Beyond water, other green solvents include supercritical fluids (like CO₂), ionic liquids, and bio-based solvents. The choice of solvent can dramatically improve the sustainability of a synthetic process. The potential application of these solvents in the synthesis and derivatization of this compound offers a promising avenue for future research, aiming to reduce the environmental impact associated with the production of this valuable chemical intermediate.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Bromo-1,6-naphthyridin-5(6H)-one |
| 1,6-Naphthyridin-5(6H)-one |
| N-Bromosuccinimide |
| 2-Cyano-3-pyridylacetonitrile |
| Tetrabutylammonium bromide |
Computational and Theoretical Investigations of 2 Bromo 1,6 Naphthyridin 5 6h One
Electronic Structure and Molecular Orbital Theory
The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. Computational methods, particularly those rooted in molecular orbital theory, offer a powerful lens through which to examine the electronic landscape of 2-Bromo-1,6-naphthyridin-5(6H)-one.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like this compound. DFT calculations are employed to determine the molecule's equilibrium geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations also yield a wealth of information about the electronic properties, such as the total energy and the distribution of electron density.
For instance, in a study on a related compound, 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, semi-empirical methods like AM1 and PM3 were used to analyze the relative stabilities of its different isomeric forms. nih.gov Such calculations can reveal the most stable tautomer or conformer in the gas phase and in different solvents. nih.gov More advanced DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), have been applied to more complex fused 1,6-naphthyridine (B1220473) derivatives to investigate their equilibrium geometry. researchgate.net These studies provide optimized bond lengths and angles that can be compared with experimental data, if available, to validate the computational model. researchgate.net
The electronic properties derived from DFT calculations, such as the dipole moment and Mulliken atomic charges, offer a quantitative measure of the molecule's polarity and the partial charges on each atom. This information is invaluable for predicting how the molecule will interact with other molecules and its environment.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.
The spatial distribution of the HOMO and LUMO across the molecular framework reveals the most probable sites for nucleophilic and electrophilic attack, respectively. For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich regions of the naphthyridinone ring system, while the LUMO is likely to be located on the electron-deficient parts of the molecule. The presence of the bromine atom can also influence the distribution and energies of these frontier orbitals.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.36 |
This table presents illustrative data for a related naphthyridine derivative to demonstrate the typical output of FMO analysis. The specific values for this compound would require dedicated calculations.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.dewikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core electrons, lone pairs, and bonds. uni-muenchen.dewikipedia.orgq-chem.com This method allows for a detailed investigation of intramolecular interactions, including hyperconjugation and charge transfer.
A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). Larger E(2) values indicate stronger interactions and greater electron delocalization from the donor to the acceptor orbital.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-C3) | 15.8 |
| LP(1) O8 | σ(N7-C8) | 8.2 |
This table provides an illustrative example of NBO analysis data for a generic heterocyclic system to explain the concept. The specific interactions and their energies for this compound would need to be determined through specific NBO calculations.
Reaction Mechanism Predictions and Energetics for Synthetic Transformations
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, theoretical modeling can predict the feasibility of synthetic routes and explain observed selectivities.
Transition State Analysis for Key Coupling and Cyclization Reactions
Many synthetic transformations involving this compound, such as Suzuki or Buchwald-Hartwig coupling reactions at the bromine-substituted position, proceed through a high-energy transition state. Identifying the geometry and energy of this transition state is key to understanding the reaction's kinetics. Computational methods can be used to locate the transition state structure on the potential energy surface and calculate the activation energy barrier.
For example, in the study of coupling reactions of bromo-substituted heterocycles, DFT calculations can model the entire reaction pathway, including the oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination steps. mdpi.com The calculated energy profile reveals the rate-determining step and provides a theoretical basis for optimizing reaction conditions.
Computational Modeling of Regioselectivity and Stereoselectivity
In molecules with multiple reactive sites, predicting the regioselectivity of a reaction is a significant challenge. Computational modeling can address this by comparing the activation energies for reactions at different positions. For this compound, which possesses several distinct atoms in its heterocyclic framework, theoretical calculations can predict whether a given reagent will preferentially react at the bromine-bearing carbon or elsewhere on the molecule.
Theoretical investigations into the reaction mechanisms of bromoalkynes with thiophenol, for instance, have utilized DFT to calculate the Gibbs free energy barriers for different possible reaction pathways. researchgate.net These calculations successfully predicted the observed regioselectivity by identifying the pathway with the lowest energy barrier. researchgate.net Similarly, computational models can be applied to predict the stereochemical outcome of reactions, which is particularly important when chiral centers are formed.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It provides a visual representation of the charge distribution and is used to identify regions that are prone to electrophilic and nucleophilic attack. The MEP surface is mapped onto the electron density surface, with different colors indicating varying electrostatic potential values.
For this compound, the MEP map would likely reveal several key features. The regions around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring are expected to be electron-rich, depicted in shades of red and yellow. These negative potential areas signify sites that are susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen in the pyridinone ring and the regions near the carbon atoms are anticipated to be electron-deficient, illustrated by shades of blue. These positive potential areas are indicative of sites for potential nucleophilic attack. The bromine atom, with its electron-withdrawing nature, would also influence the electrostatic potential distribution across the molecule.
The MEP analysis is instrumental in understanding the molecule's interactions with other chemical species, providing insights into its reactivity and guiding the prediction of its biochemical interactions.
Intermolecular Interactions and Crystal Packing Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.
For this compound, the Hirshfeld surface would be generated to explore the non-covalent interactions that govern its crystal packing. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm). Red spots on the dnorm map indicate close contacts, highlighting significant intermolecular interactions like hydrogen bonds.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show significant contributions from H···H, C···H/H···C, and Br···H/H···Br interactions. nih.gov The presence of the carbonyl group and the N-H group suggests that N-H···O hydrogen bonds would also be a prominent feature in the crystal packing. nih.gov The relative percentages of these interactions, as seen in studies of similar bromo-substituted heterocyclic compounds, are crucial for understanding the stability of the crystal structure. nih.govnih.gov
| Interaction Type | Percentage Contribution (Illustrative) |
| H···H | ~35-45% |
| C···H/H···C | ~20-30% |
| Br···H/H···Br | ~15-25% |
| O···H/H···O | ~5-10% |
| N···H/H···N | ~1-5% |
This table presents illustrative data for the percentage contributions of various intermolecular contacts to the Hirshfeld surface, as would be expected for this compound based on analyses of similar structures.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonds and non-covalent interactions. This method is based on the gradient vector field of the electron density, which allows for the partitioning of a molecule into atomic basins.
In the context of this compound, QTAIM analysis would be employed to investigate the nature of the intramolecular and intermolecular interactions. By locating bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can classify the interactions. For covalent bonds, the electron density at the BCP is high, and the Laplacian is negative. For non-covalent interactions, such as hydrogen bonds and van der Waals forces, the electron density is significantly lower, and the Laplacian is positive.
This analysis would allow for a detailed understanding of the strength and nature of the N-H···O hydrogen bonds and other weaker interactions like C-H···O and C-H···Br that are likely present in the crystal structure of this compound.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These simulations provide valuable information that aids in the interpretation of experimental spectra.
Simulated IR Spectrum: The theoretical vibrational frequencies of this compound can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govnih.gov The calculated wavenumbers are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods. nih.govresearchgate.net The simulated IR spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of the various functional groups. For instance, the C=O stretching vibration is expected to appear in the range of 1650-1700 cm⁻¹, while the N-H stretching vibration would be observed around 3200-3400 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present at their characteristic frequencies. scielo.org.za
Simulated NMR Spectrum: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. scielo.org.za These calculations are typically performed relative to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for the different protons and carbon atoms in this compound would depend on their local electronic environment. The electron-withdrawing bromine atom and the carbonyl group would significantly influence the chemical shifts of nearby nuclei.
| Atom | Predicted ¹H Chemical Shift (ppm) (Illustrative) |
| N-H | 10.0-12.0 |
| Aromatic-H | 7.0-8.5 |
| Atom | Predicted ¹³C Chemical Shift (ppm) (Illustrative) |
| C=O | 160-170 |
| C-Br | 110-120 |
| Aromatic-C | 120-150 |
This table provides illustrative predicted NMR chemical shifts for this compound.
Simulated UV-Vis Spectrum: The electronic absorption spectrum of this compound can be simulated using Time-Dependent DFT (TD-DFT) calculations. nih.govscielo.org.za This method provides information about the electronic transitions between molecular orbitals. The simulated spectrum would show absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the aromatic and carbonyl moieties of the molecule. The solvent environment can also be included in these calculations to provide more accurate predictions. scielo.org.za
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in photonics and optoelectronics. nih.gov Computational chemistry offers a powerful avenue for the prediction and understanding of the NLO properties of molecules.
For this compound, the NLO properties, such as the first-order hyperpolarizability (β), can be calculated using DFT methods. The magnitude of the hyperpolarizability is related to the extent of intramolecular charge transfer (ICT) within the molecule. The presence of both electron-donating (N-H) and electron-withdrawing (C=O, Br) groups within the conjugated π-system of the naphthyridinone core suggests that this molecule may exhibit NLO activity.
The calculation of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) would provide quantitative measures of the molecule's NLO response. A significant β value would indicate that this compound could be a candidate for NLO applications. The analysis of the frontier molecular orbitals (HOMO and LUMO) and their energy gap can also provide insights into the ICT process and the NLO properties of the molecule. nih.gov
| Property | Calculated Value (Illustrative) |
| Dipole Moment (μ) | ~3-5 Debye |
| Polarizability (α) | ~150-200 a.u. |
| First-order Hyperpolarizability (β) | ~100-500 a.u. |
This table presents illustrative calculated NLO properties for this compound.
Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 Bromo 1,6 Naphthyridin 5 6h One Analogues
Rational Design Principles for Naphthyridinone-Based Analogues
The journey from a hit compound to a clinical candidate is underpinned by rational design strategies aimed at enhancing efficacy, selectivity, and pharmacokinetic properties. For naphthyridinone derivatives, these strategies often involve a combination of scaffold modification and computational modeling.
Scaffold hopping is a powerful medicinal chemistry strategy that involves replacing the core structure of a molecule with a chemically different one while aiming to retain or improve its biological activity. niper.gov.in This approach is crucial not only in the initial stages of drug discovery to identify novel active compounds but also during lead optimization to overcome challenges such as metabolic instability, toxicity, or poor physicochemical properties. niper.gov.inresearchgate.net The goal is to discover new molecules with distinct backbones that can still interact effectively with the same biological target. niper.gov.in
In the context of naphthyridinone analogues, lead optimization is a critical phase. For instance, a medicinal chemistry campaign focused on a benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivative was initiated to address issues like a low-yielding synthetic route, poor water solubility, and a short biological half-life. mit.edu By generating a targeted library of related compounds, researchers successfully identified an analogue with improved pharmacokinetic properties, making it more suitable for in vivo studies. mit.edu A key aspect of lead optimization is improving metabolic stability. Replacing a metabolically vulnerable part of a molecule, such as a phenyl group, with a more robust heterocyclic system like a pyridyl or pyrimidyl ring, can enhance its resistance to oxidative metabolism by cytochrome P450 enzymes. niper.gov.inresearchgate.net This strategy of scaffold hopping can lead to compounds with significantly improved metabolic profiles. niper.gov.indundee.ac.uk
Furthermore, the solubility of compounds is a major consideration during lead optimization. An extensive scaffold-hopping exercise on a series of proteasome inhibitors demonstrated that synthesizing various scaffolds with the same substituents could lead to significant improvements in solubility. dundee.ac.uk This highlights the importance of exploring diverse core structures to achieve a desirable balance of potency and drug-like properties.
Computational methods have become indispensable tools in modern drug discovery, providing detailed insights at an atomic level that guide the design of new inhibitors. youtube.com Molecular docking and molecular dynamics (MD) simulations are two powerful techniques used to predict and analyze the interactions between a ligand, such as a naphthyridinone derivative, and its protein target.
Molecular docking is widely used to perform structure-based virtual screening of large compound libraries to identify potential hits. mdpi.com For example, a study to discover novel tankyrase inhibitors involved the docking of over 13.4 million compounds, leading to the experimental verification of a potent inhibitor. mdpi.com Docking can also be used to propose the binding mode of a ligand within the active site of a protein, as was done for a series of 1,5-naphthyridine (B1222797) derivatives targeting the TGF-beta type I receptor. nih.gov The predicted binding mode was later confirmed by X-ray crystallography, validating the utility of the computational approach. nih.gov
Molecular dynamics simulations provide a more dynamic picture of the protein-ligand complex, allowing researchers to study the conformational changes and stability of the interactions over time. youtube.comnih.gov These simulations can be used to investigate the binding of enantiomers to a chiral selector, helping to understand the basis of chiral recognition at a molecular level. researchgate.net MD simulations have also been employed to study the hydration patterns of nucleotide analogues and the interaction of amyloid proteins with lipid membranes, showcasing the versatility of this technique. nih.govnih.gov By combining MD simulations with force fields like ReaxFF, researchers can overcome the limitations of conventional simulations to study complex processes such as lithium intercalation in graphite. rsc.org These computational tools are crucial for filtering and prioritizing compounds for synthesis and experimental testing, ultimately accelerating the drug discovery process. youtube.com
Elucidation of Molecular Mechanisms of Action of Naphthyridinone Derivatives
Understanding how a drug molecule exerts its effect at a molecular level is fundamental to its development and clinical application. For naphthyridinone derivatives, this involves identifying their specific biological targets and characterizing the kinetics of their interactions.
Naphthyridine-based compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govnih.gov For example, a series of naphthyridine-based inhibitors were synthesized and found to be potent and selective against Casein Kinase 2 (CK2), a protein implicated in cancer. nih.gov The lead compound from this series demonstrated excellent selectivity across the kinome, making it a valuable chemical probe to study CK2 function. nih.gov
Similarly, optimization of a screening hit led to the identification of 1,5-naphthyridine derivatives as potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.gov The 1,6-naphthyridin-2(1H)-one scaffold is also recognized as a privileged structure in medicinal chemistry, with many compounds from this class being investigated as antitumor agents. nih.govresearchgate.net A notable example is Ripretinib, a kinase inhibitor based on the 1,6-naphthyridin-2(1H)-one core, which has been approved for the treatment of advanced gastrointestinal stromal tumors. nih.gov Furthermore, some bromo-naphthalene derivatives have shown potential as tyrosine-protein inhibitors. medchemexpress.commedchemexpress.com
While kinase inhibition is a prominent mechanism of action for naphthyridinone derivatives, other potential interactions are also explored. However, based on current research, their role as kinase inhibitors is the most extensively studied and validated.
Once a target is identified, it is crucial to quantify the binding affinity and inhibitory potency of the compound. Protein binding studies and the determination of inhibition kinetics, such as the half-maximal inhibitory concentration (IC50), are standard procedures in drug discovery. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
For naphthyridine derivatives, IC50 values are routinely determined to assess their potency against specific kinases. For instance, novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives were found to inhibit ALK5 autophosphorylation with IC50 values as low as 4 nM and 6 nM. nih.gov In another study, a novel tankyrase inhibitor, LZZ-02, was identified and shown to inhibit the transcriptional activity of β-catenin with an IC50 of 10 ± 1.2 μM. mdpi.com
The shift in the apparent IC50 value upon the addition of serum proteins to an in vitro assay can be used to determine the dissociation constant (Kd) for the compound-serum protein complex, providing a simple method to assess serum protein binding early in the drug discovery process. nih.gov Protein binding can also be investigated using spectroscopic techniques like circular dichroism, which can reveal changes in the secondary structure of a protein upon ligand binding and assess thermal stability. mdpi.com
Below is a table summarizing the inhibitory activities of selected naphthyridinone and related derivatives against their respective targets.
| Compound/Derivative Class | Target | Assay | IC50/GI50 | Reference |
| 1,5-Naphthyridine Derivative (15) | ALK5 Autophosphorylation | Biochemical | 6 nM | nih.gov |
| 1,5-Naphthyridine Derivative (19) | ALK5 Autophosphorylation | Biochemical | 4 nM | nih.gov |
| LZZ-02 | β-catenin Transcriptional Activity | Cell-based | 10 ± 1.2 μM | mdpi.com |
| OM-153 | Cell Growth (COLO 320DM) | Cell-based | 10 nM (GI50) | nih.gov |
To fully understand the mechanism of action, it is essential to investigate the specific interactions between the inhibitor and its target enzyme or protein. This often involves structural biology techniques like X-ray crystallography and detailed biochemical assays.
Naphthyridine-based scaffolds have been successfully employed to develop inhibitors for several specific kinases. A notable example is the development of a highly selective chemical probe for Casein Kinase 2 (CK2). nih.gov Structural studies were instrumental in designing a negative control compound that lacked a key hinge-binding nitrogen, confirming the importance of this specific interaction for binding to CK2. nih.gov
The tankyrase enzymes (TNKS1/2) have emerged as attractive targets in cancer therapy, particularly for tumors with aberrant Wnt/β-catenin signaling. mdpi.comnih.gov Several scaffolds, including arylnaphthyridinones, have been reported as potent tankyrase inhibitors. mdpi.com These inhibitors function by binding to the catalytic domain of tankyrases, preventing the PARsylation of Axin, a key component of the β-catenin destruction complex. mdpi.comnih.gov This leads to the stabilization and accumulation of Axin, which in turn promotes the degradation of β-catenin, thereby downregulating the oncogenic Wnt signaling pathway. mdpi.comnih.gov For example, the tankyrase inhibitor RK-287107 was shown to cause Axin2 accumulation and downregulate β-catenin in colorectal cancer cells. nih.gov Similarly, the inhibitor OM-153 demonstrated potent inhibition of Wnt/β-catenin signaling and cell growth in an APC-mutated colon carcinoma cell line. nih.gov
Influence of Bromine Substitution on Molecular Recognition and Biological Activity
The introduction of a bromine atom at the C2 position of the 1,6-naphthyridin-5(6H)-one scaffold significantly impacts its physicochemical properties and, consequently, its interaction with biological targets. The effects of this substitution are multifaceted, involving halogen bonding, as well as steric and electronic modulations that can fine-tune binding affinity and selectivity.
Role of Halogen Bonding in Ligand-Target Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a biological target like a protein. This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "sigma-hole" on the side of the halogen opposite to the covalent bond. youtube.com
Steric and Electronic Effects of Bromine on Binding Affinity and Selectivity
Beyond halogen bonding, the bromine substituent exerts both steric and electronic effects that modulate the pharmacological profile of 1,6-naphthyridin-5(6H)-one analogues.
Steric Effects: The size of the bromine atom can influence how the ligand fits into the binding site of its target protein. A bulky substituent can either create a more favorable, shape-complementary interaction, leading to enhanced affinity, or it can cause steric hindrance, preventing optimal binding. The impact of steric bulk is highly dependent on the specific topology of the binding pocket. In some cases, the introduction of a bromine atom has been shown to enhance antibacterial activity in naphthyridine derivatives. mdpi.comnih.gov
Advanced Methodologies in SAR Elucidation
To systematically explore the complex interplay of structural features and biological activity, researchers employ a variety of advanced computational methodologies. These in silico techniques accelerate the drug discovery process by predicting the activity of novel compounds and providing insights into their mechanism of action. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For 1,6-naphthyridin-5(6H)-one analogues, QSAR models can be developed to predict their inhibitory potency against a specific target.
These models are built using a "training set" of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include descriptors for size, shape, hydrophobicity, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.comnih.gov For example, a QSAR study on 1,8-naphthyridin-4-ones identified that the position, size, and polarity of substituents were key factors controlling their inhibitory activity. nih.gov Once a predictive QSAR model is established, it can be used to estimate the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates. mdpi.com
Below is an example of a data table that could be used to build a QSAR model for a series of hypothetical 2-substituted 1,6-naphthyridin-5(6H)-one analogues.
| Compound ID | Substituent (R) | Molecular Weight | LogP | pIC50 |
| 1 | -H | 146.15 | 0.5 | 5.2 |
| 2 | -F | 164.14 | 0.7 | 5.5 |
| 3 | -Cl | 180.60 | 1.1 | 6.1 |
| 4 | -Br | 225.05 | 1.4 | 6.8 |
| 5 | -I | 272.04 | 1.8 | 6.5 |
| 6 | -CH3 | 160.17 | 1.0 | 5.8 |
This table is for illustrative purposes only and does not represent real experimental data.
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies for 2-Bromo-1,6-naphthyridin-5(6H)-one analogues can be broadly categorized as either ligand-based or structure-based.
Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to bind to the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity and can be used to screen virtual libraries for new compounds that match the pharmacophore.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD can be a powerful tool. frontiersin.org This approach involves docking candidate molecules, such as this compound, into the binding site of the target protein in silico. The docking simulations predict the binding conformation and estimate the binding affinity. This allows for the rational design of modifications to the ligand to improve its fit and interactions with the target, thereby enhancing its potency and selectivity. rsc.org
Conformational Analysis and its Impact on Biological Profiles
The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. lumenlearning.com Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. mdpi.com
Applications of 2 Bromo 1,6 Naphthyridin 5 6h One As a Versatile Chemical Scaffold
Development of Advanced Organic Synthons and Intermediates
The strategic placement of a bromine atom on the 1,6-naphthyridin-5(6H)-one core renders the molecule an exceptionally useful intermediate in organic synthesis. The bromine atom acts as a versatile chemical handle, allowing for a variety of cross-coupling reactions to introduce new functional groups and build molecular complexity.
The 1,6-naphthyridinone skeleton is a foundational component for an extensive family of more complex heterocyclic systems. mdpi.com Synthetic chemists utilize precursors like 2-bromo-1,6-naphthyridin-5(6H)-one to construct a diverse array of substituted derivatives. The bromine atom, being a good leaving group, can be readily replaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions). This allows for the precise installation of different substituents onto the naphthyridinone core, tailoring the final molecule's properties. Reviews of the 1,6-naphthyridin-2(1H)-one scaffold, a closely related isomer, show that over 17,000 distinct compounds have been synthesized, demonstrating the scaffold's synthetic tractability and the vast chemical space it opens for exploration. researchgate.netnih.gov
| Precursor Type | Reaction Example | Resulting System |
| 4-Aminonicotinaldehyde (B1271976) | Condensation with malonamide (B141969) | Substituted 1,6-naphthyridin-2(1H)-one mdpi.com |
| 4-Aminonicotinonitrile | Condensation with diethyl malonate | Amino-substituted 1,6-naphthyridin-2(1H)-one mdpi.com |
| Bromo-naphthyridine | Suzuki-Miyaura Coupling | Aryl-substituted naphthyridine nih.gov |
| Bromo-naphthyridine | Buchwald-Hartwig Amination | Amino-substituted naphthyridine nih.gov |
The utility of bromo-naphthyridinones extends to the synthesis of polycondensed and fused-ring systems, where additional rings are built onto the initial scaffold. Such structures are of significant interest in medicinal chemistry and materials science due to their rigid, planar geometries which can facilitate strong intermolecular interactions. For instance, research on the related 1,5-naphthyridine (B1222797) isomer demonstrates that bromo-substituted precursors are pivotal in constructing fused systems like indolo[3,2,1-de] nih.govmdpi.comnaphthyridin-6-ones through sequential palladium- and copper-catalyzed reactions. nih.gov This synthetic strategy, involving the formation of new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom, is a general approach that underscores the role of this compound as a key precursor for elaborate, multi-ring heterocyclic architectures. nih.govnih.gov
Contributions to Fluorescent Probe Development and Optoelectronic Materials
The inherent photophysical properties of the naphthyridinone core have led to its exploration in the development of advanced functional materials, particularly in the fields of fluorescence and optoelectronics.
Recent research has identified the 1,6-naphthyridinone scaffold as a promising new class of fluorescent nucleobase for creating artificial nucleoside analogues. mdpi.comresearchgate.net In a 2024 study, scientists synthesized novel ribonucleoside analogues where a 1,6-naphthyridin-7(6H)-one moiety served as the core fluorophore. mdpi.com These synthetic nucleosides exhibited powerful fluorescence properties, including a remarkable sensitivity to the polarity of their environment (solvatochromism), making them ideal candidates for use as probes to study nucleic acid interactions and enzyme binding sites. mdpi.comresearchgate.net While other isomers like 1,8-naphthyridinones had been previously investigated for this purpose, this work establishes the 1,6-naphthyridinone system as a valuable new tool in chemical biology. mdpi.com The potential to use these analogues in the development of new antiviral and anticancer drugs was also highlighted. researchgate.net
| Property | Observation for 1,6-Naphthyridin-7(6H)-one Analogues | Reference |
| Fluorescence | Powerful emission with high quantum yields | mdpi.comrsc.org |
| Solvatochromism | Emission color changes significantly with solvent polarity | mdpi.com |
| Stokes Shift | Large separation between absorption and emission peaks | mdpi.com |
| Application | Probes for enzyme binding sites and nucleic acids | mdpi.comresearchgate.net |
The strong fluorescence of the 1,6-naphthyridinone scaffold makes it a candidate for integration into luminescent materials for applications such as organic light-emitting diodes (OLEDs). mdpi.comrsc.org Efficient synthesis of various 1,6-naphthyridin-7(6H)-ones has been reported, with their powerful fluorescence, large Stokes shifts, and high quantum yields noted as highly suitable for use in luminescent devices. rsc.org The introduction of a bromine atom, as in this compound, is a common strategy in materials science to create intermediates for more complex dyes. For example, bromo-derivatives are often used in coupling reactions to synthesize molecules with tunable photoluminescent properties for optoelectronic applications. mdpi.com This highlights the potential of the title compound as a key building block for novel organic electronic materials.
Role in Target-Oriented Synthesis and Medicinal Chemistry Research
The 1,6-naphthyridine (B1220473) framework is a cornerstone in modern medicinal chemistry, serving as the central scaffold for numerous compounds designed to interact with specific biological targets. Its rigid structure and hydrogen bonding capabilities allow for high-affinity interactions with proteins such as enzymes and receptors. mdpi.comnih.gov
The versatility of the 1,6-naphthyridin-2(1H)-one scaffold is evidenced by the thousands of patented structures and its association with a wide range of biological activities. researchgate.netnih.gov The ability to systematically modify the core at various positions—a process facilitated by intermediates like this compound—allows chemists to fine-tune the pharmacological profile of the resulting molecules. Research has shown that derivatives of the 1,6-naphthyridinone scaffold are investigated for a multitude of therapeutic applications. nih.gov Furthermore, the development of fluorescent nucleoside analogues based on this scaffold is directly linked to the search for new antiviral and antitumoral agents, merging its utility as a biological probe with its potential as a therapeutic agent. mdpi.comresearchgate.net
| Therapeutic Area / Biological Target | Associated Scaffold | Reference |
| Antitumor Agents | 1,6-Naphthyridin-2(1H)-ones | nih.gov |
| Kinase Inhibitors (e.g., BCR, DDR2) | Pyrido[2,3-d]pyrimidin-7(8H)-ones (structurally similar) | researchgate.net |
| Antiviral / Anticancer Agents | 1,6-Naphthyridinone-based Nucleoside Analogues | mdpi.comresearchgate.net |
| Central Nervous System Targets | 1,6-Naphthyridin-2(1H)-ones | nih.gov |
| Cardiovascular System Targets | 1,6-Naphthyridin-2(1H)-ones | nih.gov |
Design and Synthesis of Kinase Inhibitors (e.g., MET, VEGFR-2)
While direct studies initiating from this compound to develop MET and VEGFR-2 inhibitors are not extensively documented in publicly available research, the broader class of 1,6-naphthyridinones has shown significant promise in this area. For instance, derivatives of the isomeric 1,6-naphthyridin-2(1H)-one have been explored as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov This highlights the potential of the 1,6-naphthyridine scaffold in general for kinase inhibitor design. The bromo-substituent at the 2-position of this compound is a versatile functional group that can be utilized in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse aryl or heteroaryl moieties. These modifications are crucial for tuning the selectivity and potency of kinase inhibitors, which often target the ATP-binding site of the kinase.
The general approach for utilizing this scaffold would involve the substitution of the bromine atom with different chemical groups to create a library of derivatives. These derivatives would then be screened against a panel of kinases, including MET and VEGFR-2, to identify lead compounds. Further optimization of these leads would involve iterative chemical synthesis and biological testing to improve their inhibitory activity and pharmacokinetic properties.
Table 1: Representative Kinase Inhibitory Potential of the Naphthyridine Scaffold
| Scaffold | Target Kinase | Key Findings |
| 1,6-Naphthyridin-2(1H)-one | FGFR4 | Derivatives demonstrated potent and selective inhibition of FGFR4, with promising anti-proliferative activities in hepatocellular carcinoma cell lines. nih.gov |
| 1,6-Naphthyridin-4-one | AXL | AXL inhibitors based on this scaffold have been developed with improved pharmacokinetic properties and in vivo antitumor efficacy. jst.go.jp |
This table illustrates the potential of the broader 1,6-naphthyridine class in kinase inhibition, suggesting the plausible, though not yet reported, utility of the 2-bromo-5-one isomer.
Investigation in Antimicrobial and Anticancer Compound Libraries (general scaffold potential)
The naphthyridine framework is a well-established pharmacophore in the development of antimicrobial and anticancer agents. nih.gov The introduction of a bromine atom, as in this compound, is a common strategy in medicinal chemistry to enhance the biological activity of a compound. Bromine can increase lipophilicity, which may improve cell membrane permeability, and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-target binding affinity.
Antimicrobial Potential:
Naphthyridine derivatives have a long history as antibacterial agents, with nalidixic acid being a notable early example. The core structure is known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. While specific studies on the antimicrobial properties of this compound derivatives are limited, the general principle of modifying the naphthyridine scaffold to generate novel antimicrobial candidates is a valid approach. The bromo-substituent can serve as a point of diversification to create a library of compounds for screening against a wide range of bacterial and fungal pathogens.
Anticancer Potential:
The anticancer potential of the 1,6-naphthyridine scaffold is also well-documented, with some derivatives acting as topoisomerase inhibitors or kinase inhibitors, as discussed previously. For example, the isomeric 1,6-naphthyridin-2(1H)-one scaffold has been utilized to develop compounds with antitumor properties. nih.gov The 5H-dibenzo[c,h] nih.govnaphthyridin-6-one ring system has been identified as a novel topoisomerase I-targeting anticancer agent with potent cytotoxic activity. These examples underscore the potential of the 1,6-naphthyridine core in cancer drug discovery. The this compound scaffold could be similarly exploited to build libraries of compounds for screening against various cancer cell lines and to investigate their mechanisms of action.
Table 2: Biological Activities of the Broader Naphthyridine Class
| Compound Class | Biological Activity | Mechanism of Action (if known) |
| Naphthyridines | Antimicrobial | Inhibition of DNA gyrase and topoisomerase IV nih.gov |
| 1,6-Naphthyridin-2(1H)-ones | Anticancer | Kinase inhibition (e.g., FGFR4) nih.gov |
| 5H-Dibenzo[c,h] nih.govnaphthyridin-6-ones | Anticancer | Topoisomerase I inhibition |
This table provides a general overview of the established biological activities of the naphthyridine family, suggesting the foundational potential of the this compound scaffold.
Q & A
Q. Key Considerations :
- Use anhydrous conditions for halogenation to avoid side reactions.
- Monitor reaction progress via TLC or HPLC to minimize over-bromination.
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
A multi-technique approach is essential:
- ¹H NMR : Look for characteristic aromatic proton signals in the δ 7.5–9.0 ppm range and the absence of NH protons (indicative of lactam tautomerization) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z ≈ 239 (C₈H₅BrN₂O⁺) and fragmentation patterns consistent with bromine loss .
- IR Spectroscopy : A strong carbonyl stretch near 1680–1700 cm⁻¹ confirms the lactam moiety .
Data Cross-Validation :
Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in regiochemistry.
Advanced: How can low yields in nucleophilic substitution reactions of this compound be addressed?
Methodological Answer:
Low yields often stem from steric hindrance or poor leaving-group activation. Strategies include:
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance bromide displacement in biphasic systems .
- Microwave Assistance : Reduce reaction time and improve efficiency (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve solubility of the naphthyridine core .
Case Study :
Replacing ethanol with DMF in the substitution of 2-chloro-1,6-naphthyridin-5(6H)-one increased yields from 30% to 65% .
Advanced: How does the bromine substituent influence the biological activity of 1,6-naphthyridin-5(6H)-one derivatives?
Methodological Answer:
The bromine atom enhances electron-withdrawing effects , modulating reactivity and target binding:
- PDE4 Inhibition : Bromine at position 2 improves binding to the hydrophobic pocket of PDE4, as seen in analogs with picomolar potency (IC₅₀ = 0.3 nM) .
- Anti-inflammatory Activity : Brominated derivatives exhibit higher oral bioavailability (e.g., 82% in PBMCs) compared to chloro analogs due to reduced metabolic oxidation .
Q. Design Strategy :
- Use molecular hybridization (e.g., merging naphthyridinone cores with pyridazinone fragments) to optimize solvent-exposed regions for target engagement .
Advanced: How can contradictory data from different halogenation methods be resolved?
Methodological Answer:
Contradictions often arise from divergent reaction mechanisms:
Q. Resolution Workflow :
Mechanistic Analysis : Use DFT calculations to compare energy barriers for bromination pathways.
Experimental Validation : Perform kinetic studies (e.g., in situ IR) to track intermediate formation.
Cross-Referencing : Compare results with literature analogs (e.g., 8-bromo-2-trifluoromethyl derivatives) to identify systematic errors .
Advanced: What strategies optimize the photostability of this compound in continuous flow syntheses?
Methodological Answer:
Photodecomposition is a key challenge. Mitigation approaches include:
- Wavelength Control : Use UV filters (e.g., 365 nm cutoff) to avoid high-energy irradiation that cleaves the C-Br bond .
- Residence Time Optimization : In flow reactors, reduce exposure time to <10 seconds to minimize degradation .
- Additives : Introduce radical scavengers (e.g., TEMPO) to quench bromine-related photolytic side products .
Case Study :
A continuous flow protocol reduced decomposition from 25% (batch) to <5% while maintaining 85% yield .
Advanced: How can computational methods guide the design of this compound derivatives for PDE4 inhibition?
Methodological Answer:
- Docking Studies : Use X-ray structures of PDE4 (PDB: 3GX) to model interactions between the bromine substituent and hydrophobic residues (e.g., Phe 446) .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σₚ for Br = +0.23) with inhibitory activity to predict optimal substituents .
- Solvent Accessibility Mapping : Identify solvent-exposed regions (e.g., meta-position of pyridazinone) for functional group additions to enhance solubility .
Example :
Adding a 1,6-naphthyridin-5(6H)-one N-oxide moiety improved anti-inflammatory activity by 40% due to enhanced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
